((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

Catalog No.
S1521049
CAS No.
168960-19-8
M.F
C6H12ClNO
M. Wt
149.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydro...

CAS Number

168960-19-8

Product Name

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

IUPAC Name

[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]azanium;chloride

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

InChI

InChI=1S/C6H11NO.ClH/c7-6-2-1-5(3-6)4-8;/h1-2,5-6,8H,3-4,7H2;1H/t5-,6+;/m1./s1

InChI Key

DFJSXBUVSKWALM-IBTYICNHSA-N

SMILES

C1C(C=CC1[NH3+])CO.[Cl-]

Synonyms

(1S-cis)-4-Amino-2-cyclopentene-1-methanol Hydrochloride;

Canonical SMILES

C1C(C=CC1[NH3+])CO.[Cl-]

Isomeric SMILES

C1[C@@H](C=C[C@@H]1[NH3+])CO.[Cl-]

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride is a chemical compound characterized by its unique structural configuration, which includes a cyclopentene ring and an amine functional group. This compound is a hydrochloride salt, enhancing its solubility and stability in aqueous solutions. Its molecular formula is C6_{6}H12_{12}ClN, indicating the presence of chlorine, nitrogen, and multiple carbon and hydrogen atoms that contribute to its chemical properties.

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride itself does not have a known mechanism of action. Its significance lies in its role as a precursor to Abacavir, the antiviral drug that acts as a reverse transcriptase inhibitor to combat HIV infection [].

Synthesis:

Potential applications:

While the specific research applications of (1S,4R)-ACPM hydrochloride are not extensively documented, its chemical structure suggests some potential areas of exploration:

  • Medically relevant research: The presence of the cyclopentene ring and the amine group in the molecule suggests potential for research in medicinal chemistry. These functional groups are found in various biologically active molecules, and (1S,4R)-ACPM hydrochloride could be investigated for its potential to interact with specific biological targets or serve as a building block for drug development [].
  • Asymmetric catalysis: The molecule contains a stereocenter, indicated by the "(1S,4R)" designation. This property could make it potentially useful as a chiral ligand in asymmetric catalysis, which is a type of chemical reaction that produces one enantiomer of a product in excess over the other [].

The chemical reactivity of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride can be understood through various types of reactions:

  • Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, allowing the compound to react with electrophiles.
  • Addition Reactions: The double bond in the cyclopentene structure can undergo electrophilic addition, making it reactive towards various reagents.
  • Dehydration Reactions: Under certain conditions, dehydration can occur, leading to the formation of more complex structures or derivatives.

These reactions are mediated by enzymes in biological systems and can be influenced by environmental factors such as pH and temperature

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride exhibits significant biological activity due to its structural characteristics. It has been studied for its potential effects on various biological systems:

  • Antioxidant Activity: The compound may exhibit antioxidant properties by scavenging free radicals, which is crucial for protecting cells from oxidative stress .
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains .
  • Pharmacological Effects: The compound's unique structure allows it to interact with biological macromolecules, potentially influencing pathways related to cell signaling and metabolism .

Several methods have been developed for synthesizing ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride:

  • Catalytic Hydrogenation: This method involves the reduction of a suitable precursor under hydrogen gas in the presence of a catalyst.
  • Grignard Reactions: Reacting appropriate organomagnesium reagents with carbonyl compounds can yield the desired amine structure.
  • Alkylation Reactions: The introduction of alkyl groups through nucleophilic substitution can also be employed to create this compound.

These synthesis routes highlight the versatility and accessibility of this compound in organic chemistry .

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride has several applications across different fields:

  • Pharmaceutical Industry: Its potential therapeutic effects make it a candidate for drug development targeting oxidative stress-related diseases.
  • Agricultural Chemistry: The compound may be explored as a natural pesticide or growth regulator due to its biological activity against pathogens .
  • Material Science: Its unique chemical properties could be harnessed in developing new materials with specific functionalities .

Studies focusing on the interactions of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride with various biological molecules are crucial for understanding its mechanism of action:

  • Protein Binding Studies: Investigating how this compound binds to proteins can reveal insights into its pharmacodynamics.
  • Cellular Uptake Mechanisms: Understanding how the compound enters cells will help elucidate its biological effects and therapeutic potential.
  • In Vitro Assays: Various assays are employed to assess the biological activity concerning cellular responses and toxicity profiles .

Several compounds share structural similarities with ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
4-AminocyclohexanoneCyclohexane ring with an amine groupMore saturated structure; different reactivity
3-AminocyclobuteneCyclobutane ring with an amine groupSmaller ring; affects strain and reactivity
(R)-N-Methyl-N-(1-naphthyl)glycineNaphthalene derivative with an amine groupAromatic system contributes to unique interactions
2-AminoindaneIndane structure with an amino groupDifferent ring system; potential for varied activity

The uniqueness of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride lies in its specific stereochemistry and its ability to participate in diverse

Dates

Modify: 2023-08-15

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